2-Aminoacetaldehyde
Overview
Description
2-Aminoacetaldehyde is an organic compound with the chemical formula C₂H₅NO. It is an amino aldehyde, where an amino group is attached to the acetaldehyde molecule. This compound is known for its instability under usual laboratory conditions, as it tends to undergo self-condensation. its diethylacetal form is more stable and often used as a surrogate .
Mechanism of Action
Target of Action
2-Aminoacetaldehyde, also known as aminoacetaldehyde, primarily targets the enzyme Ethanolamine Ammonia-lyase (EC 4.3.1.7) . This enzyme is involved in the adenosylcobalamin-dependent deamination of ethanolamine and 2-aminopropanol .
Mode of Action
The interaction of this compound with its target enzyme involves a complex biochemical process. When the enzyme-cofactor complex comes into contact with this compound, it leads to a rapid cleavage of the carbon-cobalt bond, accompanied by the destruction of the corrinoid portion of the cofactor . During this reaction, the adenosyl portion of the cofactor is oxidized to 4’,5’-anhydroadenosine, and the aminoacetaldehyde is converted to acetic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of ethanolamine and 2-aminopropanol . The compound’s interaction with Ethanolamine Ammonia-lyase influences the conversion of these substances to ammonia and the corresponding aldehydes . The δ2H values of amino acids may vary systematically with the catabolic pathways activated for substrate degradation .
Pharmacokinetics
It’s known that under usual laboratory conditions, this compound is unstable and tends to undergo self-condensation . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the conversion of ethanolamine and 2-aminopropanol to ammonia and the corresponding aldehydes . This process is facilitated by the enzyme Ethanolamine Ammonia-lyase, which is targeted by this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is unstable under usual laboratory conditions and tends to undergo self-condensation .
Biochemical Analysis
Biochemical Properties
In nature, 2-Aminoacetaldehyde is produced by oxygenation of taurine catalyzed by taurine dioxygenase, which produces the sulfite H2NCH2CH(OH)SO3− . It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
Cellular Effects
It is known that it is a primary metabolite, which means it is metabolically or physiologically essential .
Molecular Mechanism
It is known that it is unstable and tends to undergo self-condensation .
Temporal Effects in Laboratory Settings
Under usual laboratory conditions, this compound is unstable and tends to undergo self-condensation . Aminoacetaldehyde diethylacetal is a stable surrogate .
Metabolic Pathways
This compound is produced by oxygenation of taurine catalyzed by taurine dioxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoacetaldehyde can be synthesized through various methods. One common method involves the reaction of monochloroacetaldehyde dimethyl acetal with an ammonia solution. The reaction is carried out by adding the reactants into a container, stirring, and heating the mixture to 100-150°C. The reaction solution is then distilled, and the pH is adjusted using a sodium hydroxide solution. The final product is obtained through rectification .
Industrial Production Methods
In industrial settings, this compound is often produced by the oxygenation of taurine, catalyzed by taurine dioxygenase. This process produces the sulfite H₂NCH₂CH(OH)SO₃⁻ .
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: It can be oxidized by the OH radical, leading to the formation of radical intermediates such as NH₂CH₂C•O, NH₂•CHCHO, and •NHCH₂CHO.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: OH radicals are commonly used in oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Imine compounds such as NH=CH₂ and NH=CHCHO.
Reduction: Amino alcohols.
Substitution: Various substituted amino aldehydes.
Scientific Research Applications
2-Aminoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the metabolic pathways of certain organisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of chemicals for carbon capture technologies.
Comparison with Similar Compounds
2-Aminoacetaldehyde can be compared with other amino aldehydes and aminoketones:
Similar Compounds: Ammonioacetaldehyde, aminoacetone, and other amino aldehydes.
Uniqueness: this compound is unique due to its instability and tendency to undergo self-condensation.
Properties
IUPAC Name |
2-aminoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c3-1-2-4/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIBVSRGJSHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215728 | |
Record name | 2-Aminoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-88-7 | |
Record name | Acetaldehyde, amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6542-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINOACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G7022MOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Aminoacetaldehyde has the molecular formula C2H5NO and a molecular weight of 59.07 g/mol.
A: While specific spectroscopic data isn't extensively detailed in the provided research, [] [] 13C-NMR spectroscopy has been used to characterize aminoacetaldehyde derivatives, particularly its hydrate form and various acetals. []
A: TauD, an enzyme found in Escherichia coli and expressed under sulfur starvation conditions, utilizes taurine as a sulfur source. TauD catalyzes the conversion of taurine to sulfite and aminoacetaldehyde, with α-ketoglutarate acting as a co-substrate. [] []
A: Aminoacetaldehyde dimethyl acetal serves as a crucial building block in the synthesis of various imidazole derivatives. For instance, reacting dimethyl N-(4-arylthiazol-2-yl)dithiocarbonimidodithioates with aminoacetaldehyde dimethyl acetal in refluxing acetic acid leads to the formation of 1-(4-arylthiazol-2-yl)-2-methylthioimidazoles. []
A: Aminoacetaldehyde plays a crucial role in the Pomeranz-Fritsch isoquinoline synthesis. For instance, reacting piperonal with aminoacetaldehyde dimethyl acetal, followed by treatment with benzylmagnesium chloride, leads to the formation of 1-(3,4-methylenedioxyphenyl)-2-phenylethylaminoacetaldehyde dimethyl acetal, which can be further cyclized to yield isoquinoline derivatives. [] Similar strategies have been employed in the synthesis of other isoquinoline derivatives, including thiaolivacine and its analogs. []
A: Aminoacetaldehyde dimethyl acetal, generated from the ammonolysis of chloroacetaldehyde dimethyl acetal, serves as a key intermediate in a one-pot synthesis of praziquantel. It undergoes a condensation reaction with an intermediate derived from beta-phenylethylamine and chloroacetyl chloride, ultimately leading to the formation of praziquantel through a series of cyclization and condensation reactions. []
A: N-acyl-aminoacetaldehydes are potent inhibitors of the cysteine protease papain. These aldehydes, predominantly present in their hydrated form in aqueous solutions, bind to papain's active site, forming a hemithioacetal adduct with the active site thiol group. []
A: Computational studies using ab initio molecular orbital calculations have provided valuable insights into the suicide inactivation of ethanolamine ammonia-lyase by substrate analogs like glycolaldehyde and 2-hydroxyethylhydrazine. These analogs, upon interaction with the enzyme, lead to the formation of highly stabilized radical species. This stabilization significantly increases the endothermicity of the hydrogen-reabstraction step, effectively halting the normal catalytic cycle of the enzyme. []
A: Research highlights the use of aminoacetaldehyde derivatives in synthesizing bioactive molecules. For example, N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3- yl)aminoacetaldehyde dimethyl acetals have been investigated for their potential anti-HIV and anticancer activities. [] Additionally, aminoacetaldehyde serves as a key building block in the synthesis of praziquantel, a medication used to treat parasitic worm infections. []
A: Future research on aminoacetaldehyde could focus on: - Further elucidating the physiological role of the PA4189-encoded enzyme in different bacterial species and exploring its potential as a drug target. [] - Developing novel synthetic methodologies using aminoacetaldehyde as a starting material for generating diverse heterocyclic compounds with potential biological activities. - Investigating the potential of aminoacetaldehyde derivatives as inhibitors or modulators of other enzymes, particularly those involved in amino acid metabolism and aldehyde detoxification pathways.
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